molecular formula C22H17BrN4O B5785136 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine

Cat. No.: B5785136
M. Wt: 433.3 g/mol
InChI Key: MFJJEXWKZKLWQO-ZVHZXABRSA-N
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Description

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine is an organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine typically involves the condensation of 2-(4-bromophenyl)quinazolin-4-amine with 2-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine is unique due to its specific combination of functional groups and the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-28-20-9-5-2-6-16(20)14-24-27-22-18-7-3-4-8-19(18)25-21(26-22)15-10-12-17(23)13-11-15/h2-14H,1H3,(H,25,26,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJEXWKZKLWQO-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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